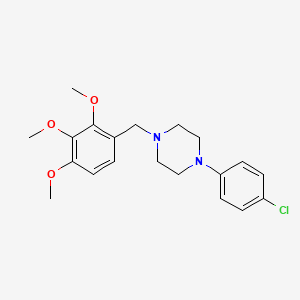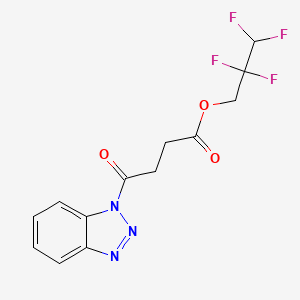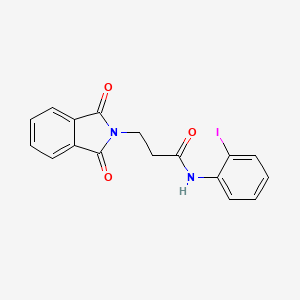![molecular formula C19H25NO3 B6087233 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone, also known as CXM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CXM belongs to the class of compounds known as α-ketoheterocycles, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is another mechanism by which it may exert its anticancer effects.
Biochemical and Physiological Effects:
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has also been found to have antiviral and antibacterial activities. It has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus, and to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one of the limitations of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone. One area of interest is the development of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone derivatives that may have improved anticancer activity or a broader range of biological activities. Another area of research is the investigation of the mechanism of action of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone, which may provide insights into its potential use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone in humans, which will be important for its eventual use as a drug.
Synthesemethoden
The synthesis of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone involves the reaction of cyclohexylmethylamine and 4-morpholinone with phenylglyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One area of research that has shown promise is the use of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone as a potential anticancer agent. Studies have shown that 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-9-5-2-6-10-16)19(22)20-11-12-23-17(14-20)13-15-7-3-1-4-8-15/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHCQOMIVOVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6087182.png)


![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)acetamide](/img/structure/B6087241.png)